5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl-
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Overview
Description
5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl- is a heterocyclic compound that contains both indeno and pyrimidine moieties The presence of the imidazole ring adds to its chemical complexity and potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl- typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of indeno[1,2-d]pyrimidine derivatives with imidazole under specific conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity . The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares the imidazole and pyrimidine rings but lacks the indeno moiety.
Benzo[d]imidazo[2,1-b]thiazole: Contains an imidazole ring fused with a thiazole ring, differing in the heterocyclic structure.
Thiazolopyrimidine: Combines thiazole and pyrimidine rings, offering different biological activities.
Uniqueness
5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl- is unique due to the presence of the indeno moiety, which can enhance its biological activity and provide distinct electronic properties.
Properties
CAS No. |
828265-46-9 |
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Molecular Formula |
C15H12N4 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
5-imidazol-1-yl-2-methyl-5H-indeno[1,2-d]pyrimidine |
InChI |
InChI=1S/C15H12N4/c1-10-17-8-13-14(18-10)11-4-2-3-5-12(11)15(13)19-7-6-16-9-19/h2-9,15H,1H3 |
InChI Key |
BBGGTIYYIGXEIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(C3=CC=CC=C3C2=N1)N4C=CN=C4 |
Origin of Product |
United States |
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